molecular formula C22H20N4S B2822749 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 320422-40-0

4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2822749
CAS No.: 320422-40-0
M. Wt: 372.49
InChI Key: SVFZFHGNVQOSID-UHFFFAOYSA-N
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Description

4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrimidine ring substituted with various functional groups, including an allylamine group, a sulfanyl group, and a phenyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of appropriate precursors under controlled conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing product quality. Continuous flow reactors and other advanced technologies may be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of corresponding carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be employed as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets makes it useful in understanding biological mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may offer advantages in targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed studies and experimentation.

Comparison with Similar Compounds

  • 4-(Allylamino)benzoic acid

  • 2-[(4-methylbenzyl)sulfanyl]pyrimidine

  • 6-phenyl-5-pyrimidinecarbonitrile

Uniqueness: 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile stands out due to its combination of functional groups and structural complexity. This uniqueness allows it to exhibit distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4S/c1-3-13-24-21-19(14-23)20(18-7-5-4-6-8-18)25-22(26-21)27-15-17-11-9-16(2)10-12-17/h3-12H,1,13,15H2,2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFZFHGNVQOSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NCC=C)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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